

difference between cis- and trans-1,2-cyclooctanediol

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Compound of Interest

Compound Name: *trans-1,2-Cyclooctanediol*

CAS No.: 108268-29-7

Cat. No.: B012051

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Technical Guide: cis- vs. trans-1,2-Cyclooctanediol

Structural Dynamics, Synthetic Protocols, and Analytical Differentiation

Executive Summary

The distinction between cis- and **trans-1,2-cyclooctanediol** extends beyond simple diastereomerism; it represents a fundamental divergence in medium-ring conformational analysis.

- The cis-isomer (typically meso) is characterized by accessible syn-clinal geometry, facilitating intramolecular hydrogen bonding and cyclic acetal formation.
- The trans-isomer (chiral, resolvable enantiomers) exhibits significant torsional strain. Unlike cyclohexane analogs, the trans-1,2-relationship in cyclooctane does not guarantee a rigid anti-periplanar conformation due to the flexibility of the boat-chair (BC) and crown conformers.

This guide provides validated workflows for synthesizing both isomers from a common precursor and determining their stereochemistry through chemical probing.

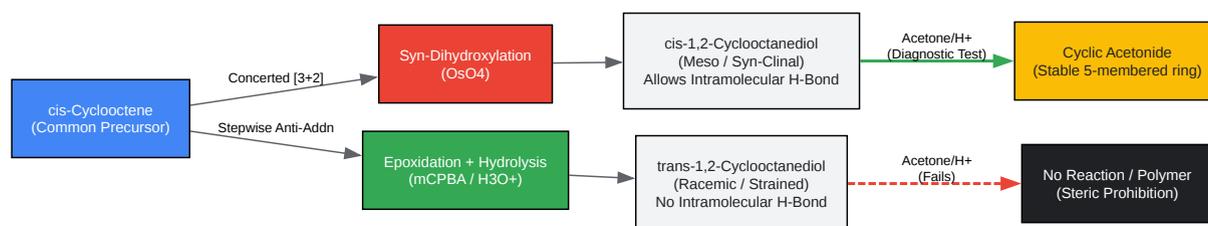
Structural & Conformational Dynamics

The Medium-Ring Effect

Cyclooctane possesses unique conformational mobility (1-strain). Unlike the rigid chair of cyclohexane, cyclooctane interconverts between the boat-chair (BC) and crown conformations.

- **cis-1,2-Cyclooctanediol**: In the lowest energy conformation, the hydroxyl groups adopt a syn-clinal (gauche) relationship. This proximity allows for a strong intramolecular hydrogen bond (), stabilizing the molecule and lowering the oxidation potential of the O-H bonds.
- **trans-1,2-Cyclooctanediol**: The trans isomer cannot easily adopt a perfect anti-periplanar () geometry without incurring severe transannular strain. Consequently, the dihedral angle often deviates significantly from ideal staggered projections, leading to higher ground-state energy compared to the cis isomer.

Visualization of Stereochemical Logic



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Figure 1: Divergent synthesis and chemical reactivity probe. The acetonide test is the definitive "Go/No-Go" confirmation of stereochemistry.

Synthetic Protocols

Synthesis of cis-1,2-Cyclooctanediol (Upjohn Method)

Mechanism: Concerted syn-addition via a cyclic osmate ester. Target Yield: >85% | MP: 78–80 °C

Reagents:

- cis-Cyclooctene (1.0 eq)
- Osmium Tetroxide (OsO₄) (0.01 eq, 2.5 wt% in t-BuOH)
- N-Methylmorpholine N-oxide (NMO) (1.2 eq)
- Solvent: Acetone/Water (10:1 v/v)

Protocol:

- Preparation: In a round-bottom flask, dissolve cis-cyclooctene (10 mmol) in Acetone/Water (50 mL).
- Oxidant Addition: Add NMO (12 mmol) in one portion.
- Catalysis: Caution: OsO₄ is volatile and highly toxic. In a fume hood, add the OsO₄ solution dropwise. The solution will turn dark brown/black.
- Reaction: Stir at room temperature for 12 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane; stain with KMnO₄).
- Quench: Add solid sodium metabisulfite (Na₂S₂O₅)

, 1.5 g) and stir for 30 minutes to reduce residual Os(VIII) to insoluble Os(IV) (black precipitate).

- Workup: Filter through a pad of Celite. Concentrate the filtrate in vacuo.
- Purification: Recrystallize from hot hexane or purify via flash chromatography (EtOAc/Hexane).

Synthesis of trans-1,2-Cyclooctanediol

Mechanism: Epoxidation followed by acid-catalyzed anti-opening (S

2-like). Target Yield: >75% | State: Viscous oil or low-melting solid (racemic).

Reagents:

- cis-Cyclooctene (1.0 eq)
- m-Chloroperbenzoic acid (mCPBA) (1.1 eq)
- Sulfuric acid (H

SO

) (10% aq)

- Solvent: Dichloromethane (DCM)

Protocol:

- Epoxidation: Dissolve cis-cyclooctene (10 mmol) in DCM (40 mL) at 0 °C. Slowly add mCPBA (11 mmol). Stir at 0 °C

RT for 4 hours.

- Epoxide Isolation: Wash with saturated NaHCO

(x3) to remove m-chlorobenzoic acid. Dry (MgSO

) and concentrate to obtain cis-cyclooctene oxide.

- Hydrolysis: Suspend the crude epoxide in water (20 mL) containing 1 mL of 10% H₂SO₄. Heat to 60 °C for 3 hours.
- Workup: Cool to RT. Extract with EtOAc (3 x 30 mL). Wash combined organics with brine.
- Purification: The trans-diol is more polar than the epoxide. Purify via column chromatography (100% EtOAc).

Analytical Differentiation

The following table summarizes the critical data points for distinguishing the isomers.

Feature	cis-1,2-Cyclooctanediol	trans-1,2-Cyclooctanediol
Symmetry	Meso (achiral plane in avg conformation)	Chiral (no symmetry), Racemic
Melting Point	78–80 °C (Sharp)	Variable (often oil or broad range)
Acetonide Formation	Rapid (forms 2,2-dimethyl-hexahydro-cycloocta[d][1,3]dioxole)	No Reaction (Geometry prohibits ring closure)
IR Spectroscopy	Broad -OH stretch at lower freq (Intramolecular H-bond)	Sharp -OH stretch (Free -OH)
¹ H NMR (coupling)	smaller coupling (syn-clinal, ~2-5 Hz)	larger coupling (anti-clinal, ~8-10 Hz)*

*Note: J-values in cyclooctane are variable due to conformational flux; the Acetonide test is more reliable than NMR coupling alone.

The Acetonide Stress Test

This is the most robust method to validate your product.

- Dissolve 10 mg of the diol in 0.5 mL Acetone.
- Add a catalytic crystal of p-TsOH.
- Monitor via TLC after 15 minutes.
 - Result A: New, less polar spot appears (). Conclusion: cis-isomer.
 - Result B: Starting material remains unchanged. Conclusion: trans-isomer.

Applications in Drug Discovery

- Ligand Design: The cis-diol backbone is frequently used to synthesize phospholane ligands for asymmetric hydrogenation. The cis-geometry is required to chelate metals effectively.
- Supramolecular Scaffolds: **trans-1,2-cyclooctanediol** derivatives are used to probe "inside-outside" stereochemistry in macrocyclic hosts due to their inherent chirality and ring strain.

References

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